Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate
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Overview
Description
"Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate" belongs to a class of compounds known for their complex molecular architecture, involving furan, pyrido, and triazine moieties. These compounds are of interest due to their potential application in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from furan-2-carboxylate derivatives. For example, the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases leads to the formation of complex heterocyclic systems (Remizov et al., 2019). This type of reaction showcases the complexity and precision required in synthesizing compounds with multiple heterocyclic rings.
Molecular Structure Analysis
The molecular structure of compounds within this category often features heterocyclic rings that provide a rich array of chemical reactivity and interaction possibilities. X-ray crystallography, NMR, MS, and IR techniques are commonly employed to elucidate their structures, demonstrating intricate arrangements of atoms and bonds critical for their properties and reactivity (Wang & Dong, 2009).
Chemical Reactions and Properties
Compounds similar to "this compound" engage in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and cyclizations, contributing to their versatile chemical properties. These reactions are essential for further functionalizing the compounds or integrating them into more complex molecules.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are influenced by the molecular structure. Compounds with similar structures have been found to crystallize in different space groups, indicating that slight modifications in the structure can significantly affect their physical properties (Bin Wang & Heng-Shan Dong, 2009).
Scientific Research Applications
Chemical Synthesis and Characterization
Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate is involved in various chemical synthesis processes. For example, it plays a role in the intramolecular cyclization processes, such as the 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate. This cyclization results in compounds with potential applications in medicinal chemistry and material science (Remizov, Pevzner, & Petrov, 2019).
Energetic Material Development
Compounds related to this compound are used in the development of insensitive energetic materials. These materials, synthesized from derivatives of the compound, have been characterized by their moderate thermal stability and insensitivity towards impact and friction, making them superior to traditional energetic materials like TNT (Yu et al., 2017).
Future Directions
properties
IUPAC Name |
methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-20-12(18)10-6-5-9(21-10)8-22-13-15-11-4-2-3-7-17(11)14(19)16-13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBBIGSDAWSSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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